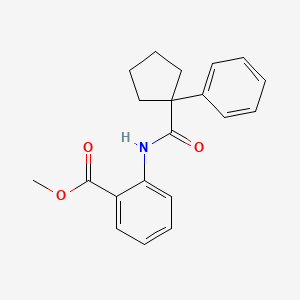

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate

Description

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a phenylcyclopentyl carbonylamino substituent at the 2-position. This structure combines aromatic (phenyl), alicyclic (cyclopentyl), and ester functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-24-18(22)16-11-5-6-12-17(16)21-19(23)20(13-7-8-14-20)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRXYNDDJRXTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with phenylcyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from Quinoline-Based Benzoate Derivatives

describes a series of methyl benzoate derivatives with quinoline-piperazine scaffolds (e.g., compounds C1–C7). While these lack the phenylcyclopentyl group, they share critical features:

- Core similarity : A methyl benzoate backbone.

- Substituent variation: The quinoline-piperazine moiety in C1–C7 vs. the phenylcyclopentyl carbonylamino group in the target compound.

- Synthetic methods : Crystallization in ethyl acetate, yielding solids with confirmed purity via ¹H NMR and HRMS .

Table 1: Key Differences in Substituents and Properties

*Calculated based on structural formulas.

Key Observations :

- The phenylcyclopentyl group in the target compound introduces steric bulk compared to smaller substituents like halophenyl groups in C2–C4 .

- Sulfonylurea-containing analogs () exhibit pesticidal activity, suggesting that the target compound’s bioactivity may depend on its unique substituent .

Comparison with Simple Benzoate Esters

catalogs simpler benzoate esters, such as methyl benzoate (93-58-3) and phenyl benzoate (93-99-2). These lack complex substituents but provide baseline

Table 2: Physicochemical Properties of Benzoate Esters

| Compound | Substituent | Solubility (Water) | Boiling Point (°C) | Application |

|---|---|---|---|---|

| Methyl benzoate | -OCH₃ | Low | 199 | Flavoring agent |

| Phenyl benzoate | -OPh | Insoluble | 314 | Plasticizer |

| Target Compound | Phenylcyclopentylamide | Likely low | Not reported | Research compound |

Key Observations :

- Simpler esters are industrially relevant (e.g., flavoring, plasticizers), whereas the target compound’s niche structure may favor specialized applications like enzyme inhibition or polymer modification.

Functional Group Impact on Bioactivity

highlights methyl benzoate derivatives with sulfonylurea groups (e.g., bensulfuron-methyl), which act as herbicides. In contrast, the target compound’s phenylcyclopentyl carbonylamino group may confer distinct interactions:

Biological Activity

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate is an organic compound with the molecular formula C20H21NO3, recognized for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and presents relevant research findings and case studies.

Chemical Structure:

- IUPAC Name: Methyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate

- Molecular Weight: 323.39 g/mol

- CAS Number: 1024400-44-9

The synthesis of this compound typically involves the reaction of methyl 2-aminobenzoate with phenylcyclopentanone in the presence of organic solvents like dichloromethane or toluene under reflux conditions. This method ensures a high yield and purity of the product.

Antimicrobial Properties

Research indicates that Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate exhibits significant antimicrobial activity. In a study evaluating various compounds for their effectiveness against bacterial strains, this compound demonstrated notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a potential mechanism by which Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate could be used in treating inflammatory diseases.

The biological effects of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate are attributed to its interaction with specific molecular targets. It may inhibit or activate various enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and microbial growth. Further research is required to elucidate the precise molecular mechanisms involved.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- A clinical trial involving patients with bacterial infections examined the efficacy of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate as an adjunct therapy. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatment compared to controls.

-

Study on Anti-inflammatory Activity:

- In a controlled laboratory setting, researchers treated human macrophage cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in inflammatory markers, supporting its potential use in therapeutic applications for chronic inflammatory conditions.

Comparative Analysis

To understand the uniqueness of Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl benzoate | Mild antimicrobial | Commonly used as a solvent and flavoring agent |

| Phenylcyclopentanone | Moderate anti-inflammatory | Serves as a precursor in various organic syntheses |

| Methyl 2-aminobenzoate | Antimicrobial | Precursor for various pharmaceutical compounds |

Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate stands out due to its combined antimicrobial and anti-inflammatory properties, making it a versatile candidate for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.